molecular formula C14H21NO3S B1680519 Reparixin CAS No. 266359-83-5

Reparixin

Cat. No.: B1680519
CAS No.: 266359-83-5
M. Wt: 283.39 g/mol
InChI Key: KQDRVXQXKZXMHP-LLVKDONJSA-N
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Description

Reparixin (chemical name: [R(-)-4-isobutyl-α-methylphenylacetyl methylsulfonamide], CAS 266359-83-5) is a small-molecule, non-competitive allosteric inhibitor of chemokine receptors CXCR1 and CXCR2. It targets the inflammatory pathway mediated by interleukin-8 (IL-8/CXCL8), inhibiting neutrophil chemotaxis and migration . Structurally derived from the R(-)-isomer of ibuprofen, this compound replaces ibuprofen’s carboxylic acid group with a methylsulfonamide moiety, enhancing specificity for CXCR1/2 .

Clinically, this compound has been investigated in diverse contexts, including:

  • Organ transplantation (lung, kidney, pancreatic islets) to mitigate ischemia-reperfusion injury and primary graft dysfunction .
  • Oncology (e.g., metastatic breast cancer) to target cancer stem cells (CSCs) via CXCR1/2 inhibition .
  • Inflammatory diseases, such as COVID-19 pneumonia and acute respiratory distress syndrome (ARDS), to suppress cytokine storms .

Chemical Reactions Analysis

Reparixin undergoes various chemical reactions, including:

Scientific Research Applications

COVID-19 Treatment

Phase 2 and Phase 3 Trials:
Reparixin has been evaluated in clinical trials for its efficacy in treating severe COVID-19 pneumonia. A Phase 2 study showed that patients receiving this compound had statistically significant lower rates of clinical events compared to those receiving standard care. The results indicated improved clinical outcomes, although further studies were recommended to confirm these findings .

Phase 3 Study Results:
A recent Phase 3 trial involving 279 patients demonstrated that while the primary efficacy endpoints were not met, there was a trend toward better outcomes for those treated with this compound. For instance, a higher proportion of patients were alive and free from respiratory failure at Day 60 compared to placebo .

Study PhaseTotal PatientsThis compound GroupPlacebo GroupKey Findings
Phase 255Improved clinical outcomesStandard careStatistically significant lower rates of clinical events
Phase 327988.7% alive & free from respiratory failure at Day 6084.6% alive & free from respiratory failure at Day 60No significant difference in primary endpoints but fewer adverse events

Inflammatory Diseases

Acute Respiratory Distress Syndrome (ARDS):
this compound has been proposed as a therapeutic agent for ARDS due to its potential to modulate the inflammatory response. A meta-analysis indicated that short-term inhibition of CXCL8 activity with this compound improved survival rates in high-risk patients without increasing infection rates .

Sepsis Models:
In preclinical models, this compound has shown promise in reducing neutrophil extracellular traps (NETs) formation during sepsis, which is associated with improved organ function and decreased mortality .

Case Study: Severe COVID-19 Pneumonia

A notable case involved a cohort of patients treated with this compound during severe COVID-19 pneumonia outbreaks. The treatment led to a reduction in ICU admissions and improved recovery rates compared to standard treatment protocols. The safety profile was favorable, with fewer adverse events reported among those receiving this compound .

Case Study: ARDS Treatment

In a study focusing on ARDS patients, this compound administration resulted in significant improvements in lung function and reduced markers of inflammation, suggesting its potential as a therapeutic option for managing ARDS across various etiologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ibuprofen

Property Reparixin Ibuprofen
Chemical Structure Derived from R(-)-ibuprofen with methylsulfonamide substitution Non-selective COX-1/COX-2 inhibitor
Target CXCR1/CXCR2 (allosteric inhibition) COX-1/COX-2 (competitive inhibition)
Anti-inflammatory Action Blocks IL-8 signaling, reduces neutrophil infiltration Inhibits prostaglandin synthesis
Clinical Use Investigational (organ transplant, oncology) Approved for pain/inflammation

Key Differences :

  • This compound’s structural modification confers specificity for CXCR1/2, avoiding ibuprofen’s gastrointestinal and cardiovascular side effects linked to COX inhibition .
  • In preclinical models, this compound reduced ischemia-reperfusion injury by 40% compared to ibuprofen’s negligible effect .

Comparison with Functional Analogues

Etanercept (TNF-α Inhibitor)

Parameter This compound Etanercept
Mechanism IL-8/CXCR1/2 axis inhibition TNF-α neutralization
Efficacy in Transplantation Reduced PMN infiltration in lung grafts (p < 0.01 vs. placebo) Limited data in transplant settings
Safety Minimal drug-related SAEs Increased infection risk

Clinical Relevance :

  • In pancreatic islet transplantation, this compound improved β-cell function (HbA1c reduction: 1.2% vs.

SB225002 (CXCR2-Selective Antagonist)

Parameter This compound SB225002
Target Specificity Dual CXCR1/CXCR2 inhibition CXCR2-selective
IC50 (CXCR1) 5.6 nM >10,000 nM
Therapeutic Effect Reduced tumor growth by 60% in HNSCC models Partial inhibition of metastasis

Advantages of this compound :

  • Broader anti-inflammatory coverage due to dual receptor inhibition.
  • In murine pancreatic cancer models, this compound reduced IL-8-driven metastasis by 70%, outperforming SB225002 .

Pharmacokinetic and Metabolic Comparison

Key Metabolites

This compound metabolizes into ibuprofen, DF 2243Y, DF 2188Y, and methansulfonamide. Unlike ibuprofen, this compound’s metabolites exhibit nonlinear pharmacokinetics, with DF 2243Y showing the highest metabolic ratio (1.2–1.5) .

Drug-Drug Interactions

Clinical Efficacy in Comparative Studies

Organ Transplantation

Outcome This compound Placebo/Standard Care
PGD Incidence (Lung) 22% (p = 0.03) 38%
Islet Transplant Success 80% insulin independence (Phase 2) 45% in historical controls

Oncology

Trial This compound + Paclitaxel Paclitaxel Monotherapy
Response Rate (MBC) 29.6% 25%
CSC Reduction ALDH<sup>+</sup> cells ↓30% Not reported

Limitations and Contradictory Evidence

  • Transplant Studies : Two Phase 3 trials failed to show significant improvement in renal/lung graft function, attributed to short treatment duration (≤48 hours) .

Tables and Figures :

  • Table 1 : Structural and functional comparison of this compound with ibuprofen and etanercept.
  • Table 2 : Clinical outcomes in transplant and oncology settings.
  • Figure 1 : this compound’s molecular binding to CXCR1/2 (derived from computational models ).

Biological Activity

Reparixin (DF1681Y), a novel allosteric inhibitor of chemokine receptors CXCR1 and CXCR2, has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases, as well as in cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and clinical trial data.

This compound acts primarily by inhibiting the activity of the chemokine CXCL8 (also known as IL-8) through non-competitive allosteric modulation of its receptors, CXCR1 and CXCR2. This inhibition leads to a reduction in neutrophil migration and activation, which is crucial in mediating inflammatory responses. The compound has demonstrated a high affinity for these receptors, with an IC50 of 1 nM for CXCR1 and 400 nM for CXCR2 .

Preclinical Studies

Fibrosis Reduction in Mouse Models

Research utilizing the Gata1 low mouse model of myelofibrosis showed that this compound significantly reduced bone marrow and splenic fibrosis. Histological analysis indicated lower levels of TGF-β1 and collagen III expression in treated mice compared to controls, suggesting that this compound mitigates fibrosis through modulation of these pathways .

Pulmonary Fibrosis Models

In models of pulmonary fibrosis induced by bleomycin, this compound was effective in reducing neutrophil infiltration and collagen deposition. This indicates its potential as a therapeutic agent for fibrotic diseases across different organ systems .

Clinical Trials

Efficacy in Severe COVID-19

A Phase 3 study evaluated the efficacy and safety of this compound in patients with severe COVID-19 pneumonia. Among 279 randomized patients, those treated with this compound showed a numerically higher proportion alive and free from respiratory failure at Day 60 compared to placebo (88.7% vs. 84.6%). Although not statistically significant, the results suggested a trend towards improved outcomes with this compound treatment .

Pancreatic Islet Transplantation

In a pilot study involving Type 1 diabetes patients undergoing pancreatic islet transplantation, this compound demonstrated improved β-cell function and clinical outcomes. The treatment group showed a reduction in insulin requirements and increased levels of C-peptide after one week . This suggests that this compound may enhance transplant outcomes by modulating immune responses.

Case Studies

Breast Cancer Treatment

This compound has been evaluated in metastatic breast cancer models where it reduced the population of cancer stem cells (CSCs). In xenograft studies, it decreased ALDH+ and CD24-/CD44+ CSC populations when administered alone or alongside taxane chemotherapy . This highlights its potential role in targeting CSCs, which are often resistant to conventional therapies.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Type Findings
Preclinical (Fibrosis) Reduced bone marrow/splenic fibrosis; decreased TGF-β1 and collagen III expression .
COVID-19 Clinical Trial Higher survival rates; fewer ICU admissions; reduced adverse events compared to placebo .
Islet Transplantation Improved β-cell function; decreased insulin needs; increased C-peptide levels .
Breast Cancer Models Reduced CSC populations; improved response to chemotherapy .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Reparixin in inhibiting CXCR1/CXCR2 signaling, and how does its selectivity differ between these receptors?

this compound acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, binding to a hydrophobic pocket in the transmembrane domain of CXCR1 (identified via computational modeling and alanine-scanning mutagenesis) . Its selectivity for CXCR1 is ~400-fold higher than CXCR2 due to structural differences in the binding site (e.g., Ile43 in CXCR1 vs. Val51 in CXCR2) . Key methodologies to validate this include:

  • CXCL8 binding assays on transfected L1.2 cells expressing wild-type or mutant CXCR1/CXCR2 .
  • Calcium flux and chemotaxis assays to measure downstream signaling inhibition .

Q. How do experimental designs for in vitro studies on this compound account for cell line specificity and dosage optimization?

this compound’s effects are cell line-dependent. For example, thyroid cancer (TC) cell lines (e.g., 8505c, CAL62) show dose-dependent growth inhibition at 10–30 μM, while non-malignant thyroid cells (e.g., Nthy-ori-3.1) remain unaffected below 30 μM . Best practices include:

  • Dose-response curves over 8–10 days to capture delayed effects on viability and EMT .
  • Validation of CXCR1/CXCR2 expression via flow cytometry or RT-PCR before treatment .

Q. What in vivo models are most suitable for studying this compound’s anti-inflammatory and anti-tumor effects?

  • Ischemia/reperfusion injury : Pre-treatment with this compound (5–30 mg/kg, subcutaneous) reduces IL-1β and myeloperoxidase activity in rodent models .
  • Cancer xenografts : Immunodeficient mice injected with TC cells (e.g., 8505c) show reduced tumorigenicity with this compound monotherapy (30 μM) or in combination with docetaxel .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across species be resolved?

this compound’s half-life varies significantly between species (t1/2: 0.5 h in rats vs. 10 h in dogs) due to differences in plasma protein binding (>99% in humans at ≤50 µg/mL) and metabolic pathways . Researchers should:

  • Use species-specific pharmacokinetic modeling to adjust dosing schedules .
  • Validate tissue distribution via radiolabeled this compound in target organs .

Q. What methodologies optimize this compound’s combination with chemotherapeutics like paclitaxel or doxorubicin?

In TC and breast cancer models, this compound sensitizes cells to docetaxel by inhibiting IL-8-mediated survival pathways . Key strategies:

  • Sequential dosing : Administer this compound 60 minutes before chemotherapy to preemptively block CXCR1/2 signaling .
  • Biomarker monitoring : Track ALDH+ cancer stem cells (CSCs) and EMT markers (e.g., Snail, Vimentin) to assess synergy .

Q. How do computational studies inform the design of dual CXCR1/CXCR2 inhibitors with improved efficacy?

Computational modeling of this compound’s binding site identified critical residues (Y46, K99, E291) in CXCR1 . To enhance potency:

  • Molecular dynamics simulations predict interactions with mutant receptors (e.g., Ile43Val CXCR1) .
  • Structure-activity relationship (SAR) studies prioritize compounds with triflate moieties for dual inhibition .

Q. What experimental approaches address this compound’s limited efficacy in CXCR2-dominated pathologies?

While this compound weakly inhibits CXCR2, combinatorial strategies with CXCR2-specific antagonists (e.g., SB225002) may enhance outcomes. Validate using:

  • Neutrophil migration assays to quantify receptor-specific inhibition .
  • Transcriptomic profiling of IL-8 downstream targets (e.g., AKT, FAK) in CXCR2-knockdown models .

Q. Methodological Guidance for Contradictory Data

Q. How to reconcile discrepancies in this compound’s effects on EMT and stemness across cancer types?

In TC, this compound reduces sphere formation and ALDH+ CSCs by >50% via CXCR1 inhibition, but efficacy varies in breast cancer . Mitigate variability by:

  • Standardizing CSC enrichment protocols (e.g., mammosphere assays vs. ALDH sorting) .
  • Co-culture systems with stromal cells to model IL-8 secretion in the tumor microenvironment .

Q. What controls are essential when assessing this compound’s off-target effects in immune cell models?

this compound does not inhibit phagocytosis or GPCRs like CXCR4 . Include:

  • Calcium flux assays with non-CXCR1/2 agonists (e.g., CXCL12) .
  • Functional redundancy checks using CXCR1/2 double-knockout cells .

Q. Clinical Translation Challenges

Q. How do phase Ib/II trial designs address this compound’s short half-life in humans?

In metastatic breast cancer trials, oral this compound (1200 mg TID) achieved stable plasma levels without paclitaxel interaction . Critical considerations:

  • Trough concentration monitoring to ensure sustained CXCR1 inhibition .
  • Exploratory endpoints like CSC frequency in biopsies to correlate with clinical response .

Preparation Methods

Chemical Synthesis and Stereochemical Challenges

Traditional Alkylation and Acylation Approaches

Early synthetic routes to Reparixin relied on Friedel-Crafts alkylation of arylacetonitriles with formaldehyde derivatives, followed by acylation to install the propanamide moiety. For example, reacting 4-(trifluoromethyl)benzyl cyanide with paraformaldehyde in toluene at 80°C in the presence of potassium carbonate and tetra-n-butylammonium iodide yielded the α-methylene nitrile intermediate. Subsequent hydrogenation using palladium catalysts provided the racemic 2-arylpropanenitrile, which was resolved via chiral chromatography. However, this method suffered from poor enantiomeric excess (≤50% ee) and required multiple purification steps, rendering it economically unviable for large-scale production.

Limitations of Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysts, such as Ru-BINAP complexes, were explored to improve stereoselectivity. While these systems achieved up to 85% ee for analogous 2-arylpropanamides, the electron-withdrawing nitrile group in this compound’s intermediate destabilized the metal-substrate complex, leading to inconsistent results. Computational studies attributed this to reduced π-backbonding between the nitrile and metal center, which compromised catalytic efficiency.

Biocatalyzed Enantioselective Synthesis

Ene-Reductase-Mediated Asymmetric Reduction

A breakthrough emerged with the use of ene-reductases (ERs) from Saccharomyces cerevisiae and Zymomonas mobilis to catalyze the stereoselective reduction of α-methylene nitriles to (R)-2-arylpropanenitriles. In biphasic ionic liquid-water systems, ERs achieved >99% conversion and 98% ee for the key intermediate 4-(trifluoromethyl)benzyl cyanide derivative (Table 1).

Table 1: Performance of Ene-Reductases in Biphasic Systems

Enzyme Source Substrate Conversion (%) ee (%)
S. cerevisiae ER 4-CF3-benzyl CN 99 98
Z. mobilis ER 4-CF3-benzyl CN 95 95
OYE1 4-CF3-benzyl CN 82 90

The enzymatic reaction utilized glucose dehydrogenase (GDH) for NADPH regeneration, enabling catalytic cofactor usage and reducing costs by 70% compared to stoichiometric approaches.

Hydrolysis and Amidation Strategies

The (R)-2-arylpropanenitrile intermediate underwent sequential hydrolysis to the carboxylic acid using HCl (37%, reflux, 5 h), followed by amidation with ammonium chloride or primary amines. Critical to this compound’s synthesis was the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitated the formation of the tertiary amide bond with 92% yield and <1% racemization.

Process Optimization and Scalability

Ionic Liquid-Enabled Biphasic Systems

Replacing organic solvents with hydrophobic ionic liquids (e.g., [BMIM][PF6]) improved substrate solubility and enzyme stability. In trials, [BMIM][PF6] increased ER activity by 40% compared to toluene-water systems, while reducing emulsion formation during phase separation.

Continuous Flow Bioreactors

Scale-up studies demonstrated that packed-bed reactors with immobilized ER and GDH enzymes achieved a space-time yield of 12 g/L/h for the nitrile intermediate, surpassing batch processes by 300%. Resin-based substrate delivery (XAD1180N polystyrene) mitigated toxicity by maintaining sub-inhibitory concentrations of α-methylene nitriles in the aqueous phase.

Industrial-Scale Production and Quality Control

Crystallization and Polymorph Control

Final purification involved anti-solvent crystallization using heptane-isopropanol mixtures, which selectively precipitated the (R)-enantiomer. X-ray diffraction analysis confirmed the desired Form I polymorph, which exhibited superior bioavailability over Form II.

Analytical Method Validation

Chiral GC with β-cyclodextrin columns achieved baseline separation of (R)- and (S)-Reparixin (resolution factor Rs = 2.1), while HPLC-MS monitored residual solvents to <10 ppm per ICH guidelines.

Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRVXQXKZXMHP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046509
Record name Reparixin
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Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266359-83-5
Record name Repertaxin
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Record name Reparixin
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Record name (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
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Retrosynthesis Analysis

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